molecular formula C23H27N3O4 B1675707 LY518674 CAS No. 425671-29-0

LY518674

Cat. No.: B1675707
CAS No.: 425671-29-0
M. Wt: 409.5 g/mol
InChI Key: PNHFDVSKDSLUFH-UHFFFAOYSA-N
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Description

LY-518674 is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα). It has been primarily studied for its potential therapeutic effects in treating metabolic syndrome and atherosclerosis by modulating lipid metabolism. LY-518674 is known to decrease triglycerides and increase high-density lipoprotein cholesterol (HDL-C) levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY-518674 involves a multi-step process. One of the key steps includes the preparation of a semicarbazide intermediate using a one-pot reaction. The process employs in situ ReactIR to develop a kinetic model, which helps in optimizing the reaction conditions . The final product is obtained through a series of crystallization processes, ensuring high purity and yield.

Industrial Production Methods

The industrial production of LY-518674 leverages several new technologies, including process analytical technology (PAT) and parallel crystallizers fitted with online focused-beam reflectance measurement (FBRM) and particle vision and measurement (PVM) probes. These technologies enable data-rich experiments, shorten development cycle times, and ensure excellent purity control throughout the four-step process .

Chemical Reactions Analysis

Types of Reactions

LY-518674 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions

Common reagents used in the synthesis of LY-518674 include deuterated leucine tracer for kinetic studies and various solvents like dimethyl sulfoxide (DMSO) for dissolving the compound .

Major Products Formed

The major products formed from the reactions involving LY-518674 include its intermediates and the final active compound, which is used for therapeutic purposes .

Mechanism of Action

LY-518674 exerts its effects by activating the peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the upregulation of genes involved in lipid metabolism, resulting in increased production and catabolism of apolipoproteins A-I and A-II. The compound enhances lipolysis of plasma triglycerides and increases cholesterol efflux capacity, contributing to its therapeutic effects .

Comparison with Similar Compounds

LY-518674 is unique due to its high potency and selectivity for PPARα. Similar compounds include:

    Fenofibrate: A less potent PPARα agonist used clinically for dyslipidemia.

    Gemfibrozil: Another PPARα agonist with broader effects on lipid metabolism.

    Ciprofibrate: A PPARα agonist with similar therapeutic applications but different pharmacokinetic properties.

LY-518674 stands out for its specific and potent activation of PPARα, making it a promising candidate for further research and development in treating lipid metabolism disorders .

Properties

IUPAC Name

2-methyl-2-[4-[3-[1-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazol-3-yl]propyl]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-16-7-9-18(10-8-16)15-26-22(29)24-20(25-26)6-4-5-17-11-13-19(14-12-17)30-23(2,3)21(27)28/h7-14H,4-6,15H2,1-3H3,(H,27,28)(H,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHFDVSKDSLUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)NC(=N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962564
Record name 2-Methyl-2-[4-(3-{1-[(4-methylphenyl)methyl]-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl}propyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425671-29-0
Record name LY 518674
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425671290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-518674
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12988
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Methyl-2-[4-(3-{1-[(4-methylphenyl)methyl]-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl}propyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-518674
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8I57RC739
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 4-neck flask was equipped with overhead stirring apparatus and thermometer probe. The flask was charged with 2-(4-{3-[1-(4-Methylphenylmethyl)-4-methyl-5-oxo-4,5-dihydro-1H-[1,2,4]triazol-3-yl]-propyl}phenoxy)-2-methyl-propionic acid, ethyl ester (800 g, 1.828 moles), and toluene (4000 mL) followed by 1N NaOH (4023 mL, 2.194 mol, 1.2 eq). The resulting mixture was stirred at ambient temperature for 5 h. The mixture was transferred to a 22-L bottom outlet flask and layers separated. The aqueous layer from the above layer separation was charged to the flask and acidified to pH 2 with concentrated HCl (337 mL). Ethyl acetate was added (8000 mL) and the mixture was transferred to a 22-L bottom-outlet flask. The layers were separated and the organic solution was transferred to a 22- L 3-neck round-bottom flask equipped with a distillation head and overhead stirring apparatus. The mixture was concentrated by distillation of the ethyl acetate to approximately 4000 mL, and fresh ethyl acetate (3600 mL) was added to the reaction vessel. Distillation was continued until 3600 mL of distillate were recovered. Heating was stopped and the mixture was allowed to cool slowly to 60-65° C., at which point seed crystals (0.8 g) of the desired product were added. The flask contents were allowed to cool slowly until crystallization initiated (55-57° C.), then the mixture was cooled to 0-5° C. and stirred for 1 h. The product was filtered, washed with cold ethyl acetate, and dried in vacuo at 55° C. to afford the title compound as a white solid (713.6 g, 95.3%). 1H NMR (DMSO-d6, 500 MHz): δ 1.46 (s, 6 H), 1.79 (m, 2 H), 2.25 (s, 3H), 2.35 (t, 2 H), 2.47 (t, 2 H), 4.70 (s, 2 H), 6.71 (d, 2H), 7.03 (d, 2H), 7.10 (m, 4 H). 13C NMR (DMSO-d6), δ 20.6, 25.0, 25.5, 27.7, 47.0, 78.3, 118.6, 127.4, 127.7, 128.9, 128.9, 134.4, 134.5, 136.4, 145.9, 153.4, 154.3, 175.0.
Name
2-(4-{3-[1-(4-Methylphenylmethyl)-4-methyl-5-oxo-4,5-dihydro-1H-[1,2,4]triazol-3-yl]-propyl}phenoxy)-2-methyl-propionic acid, ethyl ester
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
solvent
Reaction Step One
Name
Quantity
4023 mL
Type
reactant
Reaction Step Two
Yield
95.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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